4-Fluoro-2,5-dimethylphenylboronic acid physical properties
4-Fluoro-2,5-dimethylphenylboronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-2,5-dimethylphenylboronic acid
Abstract
4-Fluoro-2,5-dimethylphenylboronic acid (CAS No. 1072946-10-1) is a synthetically valuable organoboron compound, increasingly recognized for its role as a versatile building block in modern organic chemistry. Its unique substitution pattern—featuring a fluorine atom and two methyl groups on the phenyl ring—imparts specific electronic and steric properties that are highly advantageous in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The fluorine substituent, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity in drug candidates. This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of 4-Fluoro-2,5-dimethylphenylboronic acid, offering field-proven insights for researchers, medicinal chemists, and process development scientists. We will delve into its structural characteristics, solubility, stability, and spectroscopic signatures, and provide validated experimental protocols for its characterization, grounding all claims in authoritative data.
Core Physicochemical Properties
The physical properties of a reagent are critical determinants of its handling, storage, and reactivity. They dictate the choice of solvent, reaction conditions, and purification methods. The properties of 4-Fluoro-2,5-dimethylphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072946-10-1 | [1][2] |
| Molecular Formula | C₈H₁₀BFO₂ | [1] |
| Molecular Weight | 167.97 g/mol | [1][2] |
| IUPAC Name | (4-fluoro-2,5-dimethylphenyl)boronic acid | |
| Appearance | Typically a white to off-white or light yellow crystalline powder, characteristic of many arylboronic acids.[3] | N/A |
| Melting Point | Data not readily available in provided literature. For context, structurally similar compounds like 4-Fluoro-2-methylphenylboronic acid melt at 191-201°C[4], while (4-Fluoro-3,5-dimethylphenyl)boronic acid melts at 262–265°C.[3] | N/A |
| Solubility | While quantitative data is sparse, arylboronic acids generally exhibit good solubility in many organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are common media for cross-coupling reactions.[4] Their solubility in aqueous media is often pH-dependent. | N/A |
| Stability & Storage | For optimal stability, the compound should be stored under an inert atmosphere at refrigerated temperatures.[5] Recommended short-term storage is at -4°C (1-2 weeks), with longer-term storage at -20°C (1-2 years) to prevent degradation.[1] | N/A |
Spectroscopic Characterization: A Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation and purity assessment of organoboron compounds. The unique nuclear spins of ¹H, ¹³C, ¹⁹F, and ¹¹B provide a comprehensive, non-destructive fingerprint of the molecule.
Expected NMR Signatures
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, which will exhibit complex splitting patterns due to H-H and H-F coupling. Two sharp singlets should appear in the aliphatic region (around 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and water content.
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¹⁹F NMR: As a fluoroorganic compound, ¹⁹F NMR is a powerful tool for characterization.[6] A single resonance is expected for the fluorine atom, likely appearing in the typical aromatic fluorine region of -110 to -140 ppm.[7] Its coupling to adjacent protons provides further structural confirmation.
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¹¹B NMR: Boron-11 NMR is diagnostic for the trivalent boronic acid. A single, characteristically broad signal is expected in the range of 28-33 ppm, confirming the trigonal planar geometry of the boron center.[7]
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¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to the boron will have a characteristic chemical shift, while the carbon bonded to fluorine will appear as a doublet due to C-F coupling. The remaining aromatic and methyl carbons will appear in their expected regions.
Caption: Structure of 4-Fluoro-2,5-dimethylphenylboronic acid with key NMR-active nuclei highlighted.
Experimental Protocol: Melting Point Determination
A sharp melting point is a primary indicator of a crystalline solid's purity. This protocol describes a self-validating method for its determination using a standard digital melting point apparatus.
Step-by-Step Methodology
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Sample Preparation:
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Ensure the 4-Fluoro-2,5-dimethylphenylboronic acid sample is completely dry and free of solvent. If necessary, dry under high vacuum for several hours.
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Finely crush a small amount of the crystalline solid into a powder using a spatula on a watch glass. This ensures uniform heat transfer.
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Capillary Loading:
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Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
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Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom.
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Apparatus Setup:
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Set the starting temperature on the digital melting point apparatus to approximately 15-20°C below the expected melting point. If unknown, a rapid preliminary run can be performed to find an approximate range.
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Set a ramp rate of 1-2°C per minute for an accurate determination. A slower ramp rate provides higher precision.
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-
Measurement:
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Insert the loaded capillary tube into the heating block of the apparatus.
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Observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (onset of melting).
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Record the temperature at which the last crystal melts completely (completion of melting).
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Reporting:
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The melting point is reported as a range from the onset to the completion temperature. A narrow range (< 2°C) typically indicates high purity.
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Caption: Standard workflow for determining the melting point range of a crystalline solid.
Impact of Physical Properties on Synthetic Applications
The physical properties of 4-Fluoro-2,5-dimethylphenylboronic acid are not merely descriptive data points; they are crucial parameters that directly influence its performance in synthesis, especially in the Suzuki-Miyaura cross-coupling reaction.
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Solubility: The choice of an appropriate solvent system is paramount for achieving a homogeneous reaction mixture, which is essential for efficient catalysis. The good solubility of this boronic acid in common ethereal and polar aprotic solvents facilitates its use with a wide range of coupling partners and palladium catalyst systems.[4]
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Stability: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) or form anhydride trimers (boroxines). The stability of 4-Fluoro-2,5-dimethylphenylboronic acid, enhanced by proper storage, ensures its integrity and stoichiometric accuracy when used in reactions, leading to reproducible yields.[1]
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Lewis Acidity: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[8] This enhanced acidity can facilitate the formation of the reactive boronate species in the catalytic cycle, potentially accelerating the rate-determining transmetalation step and improving reaction efficiency.[9]
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and understanding the role of the boronic acid within its catalytic cycle is key to optimizing reaction outcomes.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Fluoro-2,5-dimethylphenylboronic acid is a strategically important reagent whose physical properties are intrinsically linked to its synthetic utility. A thorough understanding of its stability, solubility, and spectroscopic identifiers is essential for its effective application in the synthesis of complex molecules for pharmaceutical and materials science research. This guide provides the foundational data and validated protocols necessary for scientists to confidently handle, characterize, and deploy this versatile building block in their research endeavors.
References
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Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved January 19, 2026, from [Link]
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Synthose. (n.d.). 3,5-DIMETHYL-4-FLUORO-PHENYLBORONIC ACID. Retrieved January 19, 2026, from [Link]
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BIOFOUNT. (n.d.). 1072946-10-1|4-Fluoro-2,5-dimethylphenylboronic Acid. Retrieved January 19, 2026, from [Link]
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Lead Sciences. (n.d.). (4-Fluoro-5-formyl-2-methylphenyl)boronic acid. Retrieved January 19, 2026, from [Link]
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Cziomer, E., & Kappe, C. O. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2719–2756. Retrieved January 19, 2026, from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 19, 2026, from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Fluoro-2,5-dimethylphenylboronic acid - CAS:1072946-10-1. Retrieved January 19, 2026, from [Link]
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